2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 2-cyanopyrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair . By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazolo-pyrazine compound with different substitution patterns.
Uniqueness
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other applications.
Biological Activity
The compound 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8N4O2
- Molecular Weight : 220.20 g/mol
This compound features a nitrophenyl group attached to a triazolo-pyrazine framework, which is significant in determining its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance:
- Inhibition of Cancer Cell Lines : Research has shown that derivatives of triazolo compounds exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound 22i , structurally similar to this compound, demonstrated IC50 values of 0.83 µM against A549 and 0.15 µM against MCF-7 cells .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazolo derivatives have also been investigated:
- In Vitro Studies : Some studies indicate that compounds in this class exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : Additionally, these compounds have demonstrated the ability to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Summary of Biological Activities
Biological Activity | Details |
---|---|
Anticancer | IC50 values against MCF-7: 0.15 µM; A549: 0.83 µM |
Mechanism | Induces apoptosis and cell cycle arrest via ERK pathway inhibition |
Antimicrobial | MIC values range from 0.22 to 0.25 μg/mL against key pathogens |
Biofilm Inhibition | Effective against Staphylococcus species |
Case Studies
Several case studies illustrate the efficacy of triazolo derivatives:
- Case Study on MCF-7 Cells : A study reported that a closely related compound induced significant apoptosis in MCF-7 cells through mitochondrial pathways and caspase activation .
- Inhibition of c-Met Kinase : Another study highlighted that certain triazolo derivatives act as c-Met kinase inhibitors with nanomolar potency, demonstrating their potential as targeted cancer therapies .
- Broad-Spectrum Antimicrobial Activity : A series of pyrazole derivatives were tested for antimicrobial efficacy and showed promising results against multiple bacterial strains with low MIC values .
Properties
CAS No. |
143211-63-6 |
---|---|
Molecular Formula |
C11H7N5O2 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)9-3-1-8(2-4-9)11-13-10-7-12-5-6-15(10)14-11/h1-7H |
InChI Key |
SWQBHHGLDPFMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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